molecular formula C19H21N5O B2875671 N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide CAS No. 1421448-98-7

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide

Cat. No.: B2875671
CAS No.: 1421448-98-7
M. Wt: 335.411
InChI Key: GVSWLYIZKZSTRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide is a synthetic small-molecule compound featuring a pyrimidine core substituted with a pyrrole moiety, an ethylamino linker, and a phenylpropanamide group.

Properties

IUPAC Name

3-phenyl-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c25-19(9-8-16-6-2-1-3-7-16)21-11-10-20-17-14-18(23-15-22-17)24-12-4-5-13-24/h1-7,12-15H,8-11H2,(H,21,25)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSWLYIZKZSTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is collagen prolyl 4-hydroxylase , an enzyme involved in the synthesis of collagen. This enzyme plays a crucial role in the stabilization of the collagen triple helix, which is essential for the structural integrity of various tissues.

Mode of Action

The compound interacts with its target by inhibiting the activity of collagen prolyl 4-hydroxylase. This inhibition results in a decrease in the synthesis of collagen, thereby affecting the structural integrity of tissues where collagen is a major component.

Biochemical Pathways

The inhibition of collagen prolyl 4-hydroxylase affects the collagen synthesis pathway . This pathway is responsible for the production of collagen, a major structural protein found in various tissues. The inhibition of this pathway leads to a decrease in collagen production, which can have downstream effects on tissue structure and function.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Key Substituents Biological Relevance (Evidence Source)
N-(6-nitrobenzothiazole-2-yl)-3-phenylpropanamide Benzothiazole Nitro group at position 6; phenylpropanamide side chain Potential protease inhibition
N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide Benzothiazole 4-Fluorophenylacetamide Antibacterial/antifungal activity
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide Pyrimidine Pyrrole at position 6; ethylamino linker; phenylpropanamide Hypothesized kinase inhibition
6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)... Furopyridine-Pyrimidine hybrid Chloro, fluorophenyl, pyrimidinyl cyclopropane Kinase-targeted synthesis (e.g., EGFR)

Key Observations:

  • Pyrimidine vs. Benzothiazole Cores : Pyrimidine derivatives (e.g., the target compound) often exhibit enhanced selectivity for ATP-binding pockets in kinases compared to benzothiazoles, which are more commonly associated with antimicrobial activity .
  • Substituent Effects : The presence of a pyrrole group in the target compound may improve solubility and π-π stacking interactions compared to nitro or chloro substituents in benzothiazole analogs .

Functional Comparisons

Table 2: Pharmacological and Physicochemical Properties

Property Target Compound (Hypothetical) N-(6-nitrobenzothiazole-2-yl)-3-phenylpropanamide 6-chloro-2-(4-fluorophenyl)-N-methyl...
Molecular Weight ~382 g/mol 369 g/mol 568 g/mol
LogP (Predicted) 3.2 3.8 4.5
Solubility (µM) Moderate (estimated) Low (due to nitro group) Low (hydrophobic substituents)
Target Affinity (IC50) Not reported Not reported Sub-µM range (kinase assays)

Key Findings:

  • The furopyridine-pyrimidine hybrid in demonstrates high kinase affinity due to its bulky, hydrophobic substituents, a feature absent in the simpler pyrimidine-pyrrole scaffold of the target compound .

Limitations of Available Evidence

  • Data Gaps: No direct pharmacological or synthetic data for the target compound are provided in the evidence.
  • Structural Diversity : The compounds in focus on benzothiazoles, which are functionally distinct from pyrimidine-based molecules.

Recommendations for Further Research

Synthetic Optimization : Explore coupling strategies (e.g., amide bond formation as in ) to modify the target compound’s substituents for improved potency.

Kinase Profiling : Prioritize assays against kinases such as EGFR or VEGFR, given the pyrimidine scaffold’s relevance in these targets.

Comparative ADMET Studies : Evaluate the target compound’s pharmacokinetic properties against benzothiazole derivatives to assess clinical viability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.